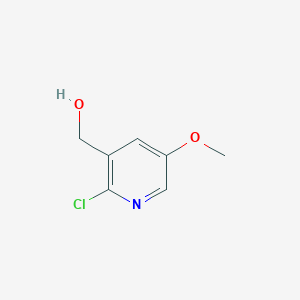

(2-Chloro-5-methoxypyridin-3-yl)methanol

Description

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental components of heterocyclic chemistry, playing a crucial role in the development of pharmaceuticals, agrochemicals, and materials. algoreducation.comnbinno.com The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, possesses unique electronic properties that make it an important scaffold in synthetic chemistry. algoreducation.com The basicity of the nitrogen atom and its capacity to act as a ligand for metal catalysts are central to its utility. algoreducation.com

In the realm of advanced organic synthesis, pyridine derivatives are employed in several key capacities:

As structural motifs: They are incorporated into the final structures of complex molecules, often contributing to the desired biological activity or material characteristics.

As catalysts: Chiral pyridine derivatives are extensively used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is of paramount importance in drug discovery and development.

As reagents: Modified pyridines are utilized as reagents to effect specific chemical transformations.

The adaptability of the pyridine ring allows for a diverse array of functionalization patterns, enabling chemists to precisely modulate the steric and electronic properties of molecules for targeted applications.

Significance of Halo and Alkoxy Substituents in Pyridine Chemistry

The reactivity and properties of the pyridine ring are significantly influenced by the nature of its substituents. Halogen (halo) and alkoxy groups are particularly noteworthy for their ability to modify the chemical behavior of pyridine derivatives.

Halo Substituents (e.g., Chloro):

Electronic Influence: Halogens act as electron-withdrawing groups, which reduces the electron density of the pyridine ring. This deactivation renders the ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org

Synthetic Utility: The carbon-halogen bond provides a versatile "handle" for further chemical modifications. It is a common site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds.

Alkoxy Substituents (e.g., Methoxy):

Electronic Influence: The methoxy (B1213986) group is an electron-donating group through resonance, which increases the electron density of the pyridine ring. This activation makes the ring more amenable to electrophilic substitution.

Steric Effects: The size of the alkoxy group can influence the regioselectivity of reactions by sterically hindering certain positions on the pyridine ring.

Metabolic Considerations: In the context of medicinal chemistry, the introduction of a methoxy group can impact a molecule's metabolic profile, often enhancing its stability and pharmacokinetic properties.

The concurrent presence of both a chloro and a methoxy group on the same pyridine ring, as is the case in (2-Chloro-5-methoxypyridin-3-yl)methanol, establishes a unique electronic and steric environment, thereby opening up multiple avenues for synthetic diversification.

Research Landscape of this compound and Related Analogues

The research interest in this compound and its analogues primarily stems from their utility as intermediates in the synthesis of more complex, biologically active molecules. The trifunctional nature of this compound—possessing a nucleophilic hydroxymethyl group, an electrophilic carbon center at the chloro-substituted position, and the pyridine nitrogen—makes it a highly valuable synthetic precursor.

Detailed research findings have demonstrated its application in the synthesis of a variety of compound classes. For example, it has served as a key intermediate in the preparation of novel inhibitors for various enzymes and receptors. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. The chloro group, as previously noted, is an ideal site for cross-coupling reactions to introduce new molecular fragments.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol |

| CAS Number | 1025593-93-9 |

The investigation of analogues often involves the modification of the substituents. For instance, replacing the chloro group with other halogens or the methoxy group with other alkoxy or aryloxy moieties allows for a systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. nih.gov The development of efficient and scalable synthetic routes to this compound and its derivatives is also an active area of research, with the goal of improving yields and reducing the costs associated with its use in large-scale syntheses.

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

(2-chloro-5-methoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 |

InChI Key |

UMOIVGTVZFPBIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 5 Methoxypyridin 3 Yl Methanol

Direct Synthesis Pathways

Direct synthesis approaches aim to construct the 2-chloro-5-methoxy-3-hydroxymethylpyridine ring system from acyclic precursors or through the modification of a pre-formed pyridine (B92270) ring.

Routes from Precursors with Established Pyridine Scaffolds

A common and often more efficient strategy for the synthesis of polysubstituted pyridines is to start with a commercially available or readily synthesized pyridine derivative and introduce the desired functional groups. For the target molecule, a plausible precursor is a pyridine ring with one or more of the required substituents already in place.

One potential route begins with 2-chloro-5-hydroxypyridine. This precursor can undergo formylation at the 3-position, followed by O-methylation of the hydroxyl group and subsequent reduction of the formyl group to the methanol (B129727). The regioselectivity of the initial formylation is a critical step in this pathway.

Alternatively, starting from 2-chloro-5-methylpyridine, a multi-step process can be envisioned. This would involve the oxidation of the methyl group to a carboxylic acid, followed by esterification, introduction of a hydroxyl or methoxy (B1213986) group at the 5-position (which can be challenging), and finally reduction of the ester to the alcohol.

A particularly viable route commences with 2-chloro-5-hydroxynicotinic acid or its methyl ester, methyl 2-chloro-5-hydroxypyridine-3-carboxylate. This approach benefits from having the carbon framework at the 3-position already established. The synthesis would then proceed via O-methylation of the hydroxyl group, followed by the selective reduction of the ester or carboxylic acid to the primary alcohol.

Condensation and Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a high degree of flexibility in introducing the desired substitution pattern. Classical methods such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, can be adapted to produce highly substituted pyridines. researchgate.net For the synthesis of (2-Chloro-5-methoxypyridin-3-yl)methanol, this would require carefully chosen starting materials that would lead to the specific 2-chloro, 5-methoxy, and 3-hydroxymethyl (or a precursor group) substitution pattern.

Another powerful strategy for constructing polysubstituted pyridines is through formal [3+3] cycloaddition reactions. These methods typically involve the reaction of enamines with unsaturated aldehydes or ketones to form the pyridine ring. researchgate.netnih.govacs.org By selecting the appropriate enamine and α,β-unsaturated carbonyl compound, it is possible to construct the desired pyridine scaffold. For instance, an enamine bearing a methoxy group could be reacted with a three-carbon component that would introduce the chloro and hydroxymethyl functionalities after cyclization and subsequent transformations.

Nucleophilic Substitution Strategies for Halogen and Methoxy Group Incorporation

The introduction of the chloro and methoxy groups onto the pyridine ring often relies on nucleophilic substitution reactions. For instance, a pyridone precursor can be converted to a chloropyridine using a chlorinating agent like phosphorus oxychloride. This is a common method for introducing a chlorine atom at the 2- or 6-position of a pyridine ring.

The methoxy group can be introduced by the nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. For example, a dihalopyridine derivative could be selectively methoxylated at the 5-position. The regioselectivity of such substitutions is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

Preparation via Functional Group Interconversions on Related Pyridine Methanols

This approach starts with a pyridine methanol derivative that is structurally related to the target compound and then modifies the functional groups on the pyridine ring to achieve the desired 2-chloro-5-methoxy substitution pattern.

Alkylation of Hydroxyl Groups

A key transformation in the synthesis of this compound via a functional group interconversion strategy is the O-methylation of a hydroxyl group at the 5-position. Starting with a precursor such as (2-chloro-5-hydroxypyridin-3-yl)methanol, the hydroxyl group can be converted to a methoxy group using a suitable methylating agent. Common reagents for this transformation include methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The reaction conditions need to be carefully controlled to ensure selective methylation of the phenolic hydroxyl group over the primary alcohol at the 3-position.

Table 1: O-Methylation of a Pyridine Precursor

| Precursor | Reagent | Base | Solvent | Product |

|---|

This table is based on a similar reaction and illustrates a potential method for the O-methylation step. guidechem.com

Halogenation and Subsequent Functionalization of Pyridine Rings

The introduction of the chlorine atom at the 2-position can be achieved through various halogenation methods. If starting with a 5-methoxypyridin-3-yl)methanol precursor, direct chlorination at the 2-position would be required. This can be challenging due to the directing effects of the existing substituents.

A more controlled approach involves the use of a pyridone intermediate. For example, (5-methoxy-2-oxo-1,2-dihydropyridin-3-yl)methanol could be treated with a chlorinating agent like phosphorus oxychloride to introduce the chlorine atom at the 2-position.

Furthermore, decarboxylative halogenation presents another strategic possibility. acs.orgnih.gov Starting from a suitable pyridine carboxylic acid, this method allows for the replacement of a carboxyl group with a halogen. For instance, 5-methoxypyridine-2,3-dicarboxylic acid could potentially undergo a selective decarboxylative chlorination to introduce the chlorine at the 2-position, followed by reduction of the remaining carboxylic acid at the 3-position.

Table 2: Reduction of Nicotinic Acid Esters

| Substrate | Reducing Agent | Solvent | Product |

|---|

This table is based on the reduction of a related nicotinic acid ester and demonstrates the feasibility of the ester to alcohol reduction. researchgate.netscholarsresearchlibrary.com

Catalytic Approaches in the Synthesis of Substituted Pyridines

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. For the synthesis of substituted pyridines, transition metal catalysis, particularly with palladium, has become an indispensable tool. These methods offer mild reaction conditions and broad functional group tolerance, making them ideal for the construction of complex heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they play a pivotal role in the functionalization of pyridine rings. rsc.orgresearchgate.net These reactions typically involve the coupling of a halo- or pseudohalopyridine with a suitable coupling partner in the presence of a palladium catalyst and a ligand.

The construction of molecules like this compound can be envisioned through the strategic application of these coupling reactions. For instance, a suitably substituted pyridine precursor could undergo a palladium-catalyzed reaction to introduce one of the desired functional groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu

Key palladium-catalyzed reactions applicable to pyridine synthesis include:

Suzuki Coupling: The reaction of a halopyridine with a boronic acid or ester to form a C-C bond.

Heck Coupling: The coupling of a halopyridine with an alkene to introduce a vinyl group, which can be further functionalized.

Buchwald-Hartwig Amination: The reaction of a halopyridine with an amine to form a C-N bond.

Sonogashira Coupling: The coupling of a halopyridine with a terminal alkyne, useful for introducing carbon frameworks that can be subsequently modified. nih.gov

The following table provides a general overview of common palladium catalysts and ligands used in these transformations.

| Catalyst Precursor | Common Ligands | Typical Coupling Partner | Bond Formed |

| Pd(OAc)₂ | PPh₃, Xantphos, SPhos | Boronic acids/esters | C-C |

| Pd₂(dba)₃ | BINAP, DavePhos | Amines, amides | C-N |

| PdCl₂(PPh₃)₂ | P(t-Bu)₃, JohnPhos | Alkenes, Alkynes | C-C |

| Pd(dppf)Cl₂ | DPEphos | Organostannanes | C-C |

The functionalization of halopyridines is a fundamental strategy in pyridine chemistry. researchgate.net The presence of a halogen atom, such as the chlorine in the target molecule, provides a reactive handle for introducing a wide range of substituents via transition metal-catalyzed reactions. beilstein-journals.org Beyond palladium, other transition metals like nickel, copper, and iridium have also been employed for the functionalization of pyridine C-H and C-X bonds (where X is a halogen). researchgate.netnih.gov

For a precursor to this compound, the existing chloro group can direct further functionalization or be introduced at a specific stage of the synthesis. For example, a dichloropyridine derivative could be selectively functionalized at one position, leaving the other chlorine atom for subsequent transformations.

Recent advancements have also focused on the direct C-H functionalization of pyridines, which offers a more atom-economical approach by avoiding the pre-functionalization with a halogen. nih.gov However, controlling the regioselectivity of C-H activation in pyridines can be challenging due to the electronic nature of the ring. researchgate.net

The table below summarizes some transition metal-catalyzed reactions for halopyridine functionalization.

| Transition Metal | Reaction Type | Substrate | Product |

| Palladium | Cross-coupling | Halopyridine | Substituted Pyridine |

| Nickel | Cross-coupling | Halopyridine | Substituted Pyridine |

| Copper | Ullmann Condensation | Halopyridine | Aminopyridine, Ether |

| Iridium | C-H Borylation | Pyridine | Borylated Pyridine |

Process Optimization and Scalability Considerations for Research Synthesis

While the discovery of novel synthetic routes is a primary focus of academic research, the scalability and optimization of these processes are critical for practical applications. For the synthesis of a target molecule like this compound, several factors must be considered to transition from a laboratory-scale preparation to a larger-scale synthesis.

Process optimization involves a systematic study of reaction parameters to maximize yield, minimize impurities, and ensure reproducibility. Key parameters to optimize include:

Reaction Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of byproducts.

Solvent: The choice of solvent can significantly impact solubility, reaction rates, and product isolation.

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is crucial for cost-effectiveness.

Base: The type and amount of base can influence the reaction pathway and yield.

Reaction Time: Optimizing the reaction time ensures complete conversion without unnecessary energy consumption or product degradation.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple variables on the reaction outcome.

Scalability involves addressing the challenges associated with increasing the reaction volume. Issues such as heat transfer, mixing efficiency, and reagent addition rates become more pronounced on a larger scale. The safety aspects of the process, including the handling of potentially hazardous reagents and exothermic reactions, are also of paramount importance.

For instance, in a hypothetical multi-step synthesis of this compound, each step would need to be evaluated for its scalability. A reaction that works well in a round-bottom flask may require significant modification to be performed in a large reactor. The choice of reagents and intermediates with favorable physical properties (e.g., crystallinity for easy purification) can greatly simplify the scale-up process.

The following table outlines key considerations for process optimization and scalability.

| Parameter | Optimization Goal | Scalability Challenge |

| Reagent Cost | Use of inexpensive and readily available starting materials. | Sourcing large quantities of materials at a consistent quality. |

| Reaction Yield | Maximize the conversion of starting material to product. | Maintaining high yields on a larger scale can be difficult. |

| Purification | Develop a robust and efficient purification method (e.g., crystallization). | Chromatography is often not feasible for large quantities. |

| Safety | Identify and mitigate potential hazards. | Exothermic reactions can be difficult to control in large reactors. |

| Waste Generation | Minimize the production of waste streams. | Disposal of large volumes of solvent and byproducts. |

Chemical Reactivity and Derivatization of 2 Chloro 5 Methoxypyridin 3 Yl Methanol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group at the 3-position is a key site for various functional group interconversions, including oxidation, reduction, and the formation of esters and ethers.

The primary alcohol of (2-Chloro-5-methoxypyridin-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 2-chloro-5-methoxynicotinaldehyde (B8099986), or the carboxylic acid, 2-chloro-5-methoxynicotinic acid, depending on the choice of oxidizing agent.

Mild oxidizing agents are employed for the selective conversion to the aldehyde. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of benzylic and allylic-type alcohols, a category that includes pyridylmethanols. commonorganicchemistry.comjove.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. mychemblog.com This heterogeneous reaction is advantageous as it often proceeds with high selectivity, minimizing overoxidation to the carboxylic acid. researchgate.netyoutube.com Other mild oxidation systems include pyridinium (B92312) chlorochromate (PCC) or the Swern and Dess-Martin periodinane oxidations. youtube.comorganic-chemistry.org

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions (Jones oxidation) are capable of this transformation. libretexts.orglibretexts.org However, the harsh conditions required for these oxidations may affect other functional groups on the pyridine (B92270) ring.

Conversely, the parent compound, this compound, can be synthesized via the reduction of its corresponding aldehyde or carboxylic acid derivatives. The reduction of 2-chloro-5-methoxynicotinaldehyde to the primary alcohol is efficiently achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This reaction is generally high-yielding and chemoselective, leaving the chloro and methoxy (B1213986) groups intact.

Table 1: Oxidation and Reduction Reactions This table is interactive. Users can sort by product, reagent, or reaction type.

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Mild Oxidation | This compound | MnO₂, DCM | 2-Chloro-5-methoxynicotinaldehyde |

| Strong Oxidation | This compound | KMnO₄, H⁺ | 2-Chloro-5-methoxynicotinic acid |

| Reduction | 2-Chloro-5-methoxynicotinaldehyde | NaBH₄, MeOH | This compound |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.com For more sensitive substrates, milder conditions can be used, such as reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Etherification can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com This method is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Table 2: Esterification and Etherification Reactions This table is interactive. Users can sort by reaction type, reagent, or product class.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, H₂SO₄ | Ester |

| Acylation | Acyl Chloride, Pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | Ether |

Transformations at the Chloro Position

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by nucleophiles and can participate in various transition metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

A wide range of nucleophiles can displace the chloride at the C2 position. These include amines, alkoxides, and thiolates. For instance, heating this compound with primary or secondary amines, often in the presence of a base, can yield the corresponding 2-amino-5-methoxypyridine (B21397) derivatives. google.comresearchgate.net Similarly, reaction with sodium methoxide (B1231860) can be used to introduce a second methoxy group at the 2-position. The rate of these reactions is influenced by the nature of the nucleophile and the solvent. researchgate.net

The chloro group at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govresearchgate.netusc.edu.au This method is highly versatile for forming biaryl or vinylpyridine structures. For example, reacting this compound with an arylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ would yield a 2-aryl-5-methoxypyridine derivative.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the chloropyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.orgscirp.orgsemanticscholar.org This provides a direct route to 2-alkynylpyridine derivatives.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a new C-C bond at one of the vinylic carbons, resulting in a substituted vinylpyridine. organic-chemistry.orgwikipedia.orgnih.govyoutube.com The reaction is catalyzed by a palladium complex and requires a base. mychemblog.comorganic-chemistry.orgwikipedia.org For instance, coupling with styrene (B11656) would introduce a styryl group at the 2-position of the pyridine ring.

Table 3: Cross-Coupling Reactions at the Chloro Position This table is interactive. Users can sort by reaction name, coupling partner, or product type.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 2-Aryl/Vinyl Pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | 2-Alkynyl Pyridine |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | 2-Vinyl Pyridine |

Reactivity of the Methoxy Group

The methoxy group at the C5 position is generally less reactive than the alcohol or chloro functionalities. However, under specific and often harsh conditions, it can undergo cleavage to yield the corresponding pyridinol.

The most common method for cleaving aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane. nih.govgvsu.educore.ac.ukufp.ptresearchgate.net The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Other reagents that can effect demethylation include strong protic acids like HBr or HI at high temperatures, or nucleophilic reagents like L-selectride, which has shown chemoselectivity for demethylating methoxypyridines over other aryl methyl ethers. wikipedia.orgresearchgate.netelsevierpure.comgoogle.comresearchgate.net These reactions convert the 5-methoxy group into a 5-hydroxy group, providing another point for further functionalization.

Demethylation and Related Ether Cleavage Reactions

The methoxy group in this compound is an ether linkage, which can be cleaved under strong acidic conditions. This process, known as demethylation, converts the methoxy group into a hydroxyl group, yielding the corresponding phenol (B47542) derivative. The reaction is typically facilitated by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com

The mechanism for this cleavage generally proceeds via an SN2 pathway. masterorganicchemistry.com The first step involves the protonation of the ether oxygen by the strong acid, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile, attacking the methyl group, which is sterically the least hindered carbon. masterorganicchemistry.com This results in the formation of a methyl halide and the 2-chloro-5-hydroxypyridin-3-yl)methanol product.

Should an excess of the hydrohalic acid be used, the alcohol groups (both the newly formed phenol and the existing hydroxymethyl group) can potentially be converted into the corresponding alkyl halides, although phenolic hydroxyls are generally resistant to this substitution. libretexts.orgmasterorganicchemistry.com

| Reagent | Reaction Type | Probable Products | Mechanism |

| Hydroiodic Acid (HI) | Demethylation / Ether Cleavage | (2-Chloro-5-hydroxypyridin-3-yl)methanol + Methyl iodide | SN2 |

| Hydrobromic Acid (HBr) | Demethylation / Ether Cleavage | (2-Chloro-5-hydroxypyridin-3-yl)methanol + Methyl bromide | SN2 |

| Boron Tribromide (BBr₃) | Demethylation / Ether Cleavage | (2-Chloro-5-hydroxypyridin-3-yl)methanol | Lewis acid-catalyzed cleavage |

Modifications and Substitutions of the Methoxy Group

Beyond cleavage of the methyl-oxygen bond, the entire methoxy group can be substituted. In reactions involving 2-alkoxy-5-alkoxymethyl-pyridine derivatives, it has been shown that both alkoxy groups can be exchanged for chlorine atoms when treated with potent chlorinating agents. google.com For instance, reacting a 2-methoxy-5-methoxymethyl-pyridine with a combination of phosphorus oxychloride and phosphorus(V) chloride can lead to the formation of 2-chloro-5-chloromethyl-pyridine. google.com This suggests that the methoxy group at the 2-position of the pyridine ring in this compound is susceptible to substitution under harsh chlorinating conditions. Converting a 2-methoxypyridine (B126380) into a 2-chloropyridine (B119429) often requires forcing conditions, such as those found in Vilsmeier-Haack reactions. google.com

| Reagent(s) | Transformation | Resulting Functional Group |

| Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅) | Substitution of Methoxy Group | Chloro Group |

| Thionyl Chloride (SOCl₂) | Substitution of Methoxy Group | Chloro Group |

Electrophilic and Nucleophilic Functionalization of the Pyridyl Ring

Regioselective Substitutions on the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient compared to benzene, which primarily influences its reactivity towards nucleophiles. The existing substituents play a crucial role in directing the regioselectivity of further functionalization.

The chloro group at the 2-position and the nitrogen atom in the ring are electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr). Nucleophilic attack is generally favored at positions ortho and para to the electron-withdrawing groups (positions 4 and 6). The introduction of a nitro group into a pyridine ring, for example, significantly facilitates its functionalization via nucleophilic substitution. nih.gov Studies on 2-chloro-3,5-dinitropyridine (B146277) show that the chlorine at the 2-position can be displaced by nucleophiles like anilines. researchgate.net

The regioselective functionalization of polysubstituted pyridines is a versatile strategy in synthesis. nih.govresearchgate.net For instance, in related dihalopyridine systems, catalytic amination conditions can lead to the selective substitution of a bromide over a chloride, while thermal conditions in the absence of a catalyst can favor substitution at the 2-chloro position. researchgate.net This highlights that reaction conditions can be tuned to achieve substitution at a specific position on the pyridine nucleus.

Mechanistic Aspects of Ring Transformations

Ring transformation reactions, such as ring-opening or rearrangements, for this specific substituted pyridine are not extensively documented in the reviewed literature. The primary mechanistic pathway for functionalization of the pyridine ring itself is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring (e.g., C-2, C-4, or C-6), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing chloro group and the ring nitrogen help to stabilize this intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group. In the case of this compound, the chloride ion at the C-2 position is an excellent leaving group.

Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine with anilines indicate that the reaction proceeds through such a nucleophilic substitution pathway. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile and the substituents present on the pyridine ring, which stabilize the intermediate complex. researchgate.net

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Role as a Versatile Building Block for Complex Chemical Architectures

The inherent reactivity of the chloro and hydroxymethyl groups, modulated by the electronic nature of the pyridine (B92270) ring and the methoxy (B1213986) substituent, makes (2-Chloro-5-methoxypyridin-3-yl)methanol a valuable precursor for a diverse range of complex molecules.

While direct examples involving this compound are not extensively documented, the reactivity of analogous 2-chloropyridine (B119429) derivatives provides a clear indication of its potential in the synthesis of fused heterocyclic systems. The 2-chloro group is an excellent leaving group for intramolecular nucleophilic aromatic substitution (SNAr) reactions. For instance, the hydroxymethyl group can be converted to a primary amine, which can then displace the adjacent chloro group to form a fused dihydropyrido-oxazine ring system.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with adjacent functionalities introduced at the 2-position, leading to the formation of fused pyridines such as thieno[2,3-b]pyridines, which are known for their diverse pharmacological activities. The general strategy involves the displacement of the 2-chloro group with a suitable nucleophile that can subsequently react with the aldehyde derived from the hydroxymethyl group.

Bridged heterocyclic systems, which are characterized by their rigid three-dimensional structures, can also be envisioned as synthetic targets. nih.gov Methodologies involving dearomatization of the pyridine ring followed by intramolecular cyclization could potentially be applied, where the hydroxymethyl group acts as a tether.

The functional handles of this compound allow for its seamless integration into poly-substituted pyridine frameworks. The chloro group is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. researchgate.netwikipedia.org This enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 2-position.

The hydroxymethyl group can be transformed into a variety of other functionalities. For example, oxidation to the corresponding aldehyde or carboxylic acid provides an entry point for further derivatization. The aldehyde can undergo Wittig-type reactions or reductive aminations, while the carboxylic acid can be converted to amides or esters. This dual reactivity allows for a sequential and controlled introduction of substituents around the pyridine ring.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | 2-Aryl-5-methoxy-3-pyridinemethanol |

| Stille Coupling | Organostannane | PdCl2(PPh3)2 | 2-Alkyl/Aryl-5-methoxy-3-pyridinemethanol |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, base | 2-Alkynyl-5-methoxy-3-pyridinemethanol |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | 2-Amino-5-methoxy-3-pyridinemethanol |

Intermediate in Multi-step Synthetic Pathways

The strategic placement of functional groups in this compound makes it an ideal intermediate in linear and convergent synthetic strategies.

This compound serves as a key precursor for a wide array of pyridine-based compounds. The selective manipulation of its functional groups is central to this diversification. For instance, the hydroxymethyl group can be converted to a chloromethyl group using reagents like thionyl chloride, creating a new electrophilic center for nucleophilic substitution. This two-point reactivity (at the 2- and 3-positions) allows for the attachment of different molecular fragments, leading to a diverse library of compounds.

An example of such a diversification strategy is the synthesis of novel ligands for medicinal chemistry applications. For instance, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were developed as potential imaging agents for nicotinic acetylcholine (B1216132) receptors, showcasing the utility of the substituted pyridine scaffold. nih.gov

The concurrent reactivity of the functional groups in this compound and its derivatives makes it a suitable candidate for cascade and tandem reactions. mdpi.com These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecule synthesis.

Design and Synthesis of Chemical Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. This compound provides a decorated version of this scaffold, allowing for the rapid generation of compound libraries for drug discovery.

The ability to functionalize the 2- and 3-positions allows for the exploration of the chemical space around the pyridine core. This is crucial for establishing structure-activity relationships (SAR) in drug development programs. The methoxy group at the 5-position can also influence the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability. The design and synthesis of pyridine-based benzamides as potent HDAC3 inhibitors is one example of how substituted pyridine scaffolds are utilized in the development of therapeutic agents. rsc.org

| Functional Group | Reaction | Reagent | Product Functionality |

|---|---|---|---|

| -CH2OH | Oxidation | MnO2, PCC | -CHO (Aldehyde) |

| -CH2OH | Oxidation | KMnO4, Jones reagent | -COOH (Carboxylic Acid) |

| -CH2OH | Chlorination | SOCl2, PCl5 | -CH2Cl (Chloromethyl) |

| -Cl | Nucleophilic Substitution | NaN3, KCN | -N3 (Azide), -CN (Nitrile) |

Development of Novel Heterocyclic Scaffolds for Chemical Exploration

A comprehensive search of scientific literature did not yield specific studies detailing the use of this compound as a key starting material for the development of novel heterocyclic scaffolds. Research in this area typically involves the strategic reaction of a compound's functional groups to form new ring systems. While the structure of this compound is suggestive of such potential, documented examples and research findings are not present in the available literature.

Scaffold Modification and Diversification Strategies

Similarly, there is a lack of specific, published research demonstrating the application of this compound in scaffold modification and diversification. This process would involve using the compound to alter or add functional complexity to existing molecular frameworks. The absence of such studies in the scientific literature prevents a detailed discussion of reaction pathways, substrate scope, or the properties of any resulting diversified compounds.

Advanced Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of (2-Chloro-5-methoxypyridin-3-yl)methanol. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom in the molecule.

Advanced ¹H and ¹³C NMR Techniques (e.g., COSY, HSQC, HMBC)

Proton (¹H) NMR spectroscopy of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that correspond to the distinct protons in the molecule. The aromatic region of the spectrum shows two distinct signals for the pyridine (B92270) ring protons. A doublet observed at 7.97 ppm with a coupling constant (J) of 3.0 Hz is assigned to the proton at the 6-position, and a doublet of triplets at 7.47 ppm (J = 3.1, 0.8 Hz) corresponds to the proton at the 4-position. The methylene (B1212753) protons of the hydroxymethyl group appear as a singlet at 4.74 ppm, while the methoxy (B1213986) group protons resonate as a singlet at 3.86 ppm.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | J-Coupling (Hz) |

| H-6 | 7.97 | d | 3.0 |

| H-4 | 7.47 | dt | 3.1, 0.8 |

| -CH₂OH | 4.74 | s | |

| -OCH₃ | 3.86 | s |

¹H NMR data obtained in CDCl₃ at 400 MHz.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) serves as a powerful tool for determining the purity of this compound without the need for a specific reference standard of the compound itself. By using a certified internal standard with a known concentration, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This method offers high precision and accuracy.

Furthermore, ¹H NMR is instrumental in monitoring the progress of reactions involving this compound. For example, in its synthesis via the reduction of a corresponding ester, the disappearance of the ester's characteristic signals and the appearance of the alcohol's methylene proton signal at 4.74 ppm can be tracked over time to determine the reaction's endpoint.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. In positive ion mode, ESI typically produces the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₇H₈ClNO₂, the expected monoisotopic mass of the protonated species is approximately 174.0265 Da. The observation of ions at m/z 174.0 and 175.9 corresponds to the [M+H]⁺ isotopic pattern for a compound containing one chlorine atom.

LC-MS and UPLC-MS Applications in Reaction Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are invaluable for analyzing reaction mixtures containing this compound. These techniques separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of the starting materials, intermediates, products, and byproducts.

In the synthesis of this compound, UPLC-MS analysis shows a retention time (rt) of 0.72 minutes under acidic conditions, with the mass spectrometer detecting the protonated molecule at m/z 174.0/175.9 [M+H]⁺, confirming the presence and identity of the product in the reaction mixture.

| Technique | Parameter | Value |

| UPLC-MS | Retention Time (rt) | 0.72 min |

| m/z | 174.0 / 175.9 [M+H]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not publicly deposited in crystallographic databases as of this writing, extensive crystallographic studies have been performed on closely related intermediates and pyridine derivatives. For example, the crystal structures of compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) and 2-chloro-5-methyl-3-nitropyridine (B188117) have been thoroughly analyzed. nih.govnih.gov These analyses provide precise unit cell dimensions, space groups, and atomic coordinates. Such data is vital for confirming the successful synthesis of intermediates and understanding their stereoelectronic properties, which influence subsequent reactions.

Table 2: Example Crystallographic Data for a Related Pyridine Derivative (2-Chloro-5-(chloromethyl)pyridine) nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is essential for both monitoring the progress of a chemical reaction and for purifying the final product to a high degree.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. By using a UV detector, the elution of the target compound can be monitored, and its purity can be quantified by integrating the area of its corresponding peak relative to the total peak area. While specific, documented HPLC methods for this compound are proprietary or unpublished, standard reversed-phase methods would be employed. A typical method would involve a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), allowing for the separation of the target compound from starting materials, by-products, and intermediates.

Table 3: Typical HPLC Parameters for Purity Analysis of Aromatic Compounds

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (often with 0.1% TFA or Formic Acid) B: Acetonitrile or Methanol |

| Elution | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile compounds. In the research and manufacturing of this compound, GC is instrumental in assessing the purity of the final product and identifying any volatile organic impurities that may be present from the synthesis process. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

The analysis of pyridine derivatives, including halogenated and methoxy-substituted compounds, is well-established in the field of gas chromatography. cdc.gov For a compound such as this compound, which possesses a hydroxyl group, derivatization is often a necessary step to increase its volatility and thermal stability, making it more amenable to GC analysis. nih.govshimadzu.eu A common approach involves the conversion of the alcohol functional group into a less polar and more volatile silyl (B83357) ether using a derivatizing agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as pyridine.

In a research context, the application of Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful. It not only separates the volatile components but also provides mass spectra for each, enabling their structural elucidation and unambiguous identification. cdc.gov This is crucial for identifying trace impurities that might affect the compound's reactivity, stability, or the quality of downstream products.

Potential volatile impurities in the synthesis of this compound could include residual starting materials, solvents, or by-products from side reactions. Common solvents used in related syntheses that can be monitored by GC include methanol, toluene, and pyridine. researchgate.netbibliotekanauki.pl The separation of various chloropyridine isomers has been successfully achieved using GC, with polar stationary phases often providing better selectivity. epa.gov Furthermore, for halogenated compounds, the use of a halogen-specific detector (XSD) can offer high selectivity and sensitivity, resulting in cleaner chromatograms with minimal background noise. nih.gov

Below is a representative table of GC parameters that could be adapted for the analysis of this compound and potential volatile impurities. It is important to note that these are illustrative conditions and would require optimization for specific instrumentation and analytical goals.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Mass Range | 40-500 amu |

Table 1: Representative Gas Chromatography Parameters

Detailed research findings on the GC analysis of analogous compounds highlight the importance of method validation to ensure accuracy and precision. For instance, in the analysis of various pharmaceuticals, GC methods are validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. researchgate.net The analysis of complex mixtures containing methoxy-substituted compounds has also benefited from advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC), which provides enhanced separation capacity. researchgate.net

The following table lists potential volatile compounds that could be analyzed by GC during the synthesis of this compound, along with their hypothetical retention times under the conditions specified above. These retention times are for illustrative purposes and would be expected to vary based on the specific analytical method.

| Compound | Retention Time (min) - Hypothetical |

| Methanol | 3.5 |

| Pyridine | 6.2 |

| Toluene | 7.8 |

| 2-Chloropyridine (B119429) | 9.5 |

| This compound (derivatized) | 15.2 |

Table 2: Hypothetical Retention Times of Target Compound and Potential Impurities

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of (2-Chloro-5-methoxypyridin-3-yl)methanol. These studies, typically employing Density Functional Theory (DFT) and other ab initio methods, provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization, a key application of DFT, seeks to find the minimum energy conformation of a molecule. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. mdpi.com

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the pyridine (B92270) ring and the hydroxymethyl and methoxy (B1213986) substituents. It is expected that the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group would influence the geometry of the pyridine ring, potentially causing slight deviations from a perfect planar structure. The optimized geometry is the first step for further computational analyses, including vibrational frequency calculations and the prediction of spectroscopic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C5-O(methoxy) | 1.36 Å |

| Bond Length | C3-C(methanol) | 1.51 Å |

| Bond Length | C(methanol)-O(hydroxyl) | 1.43 Å |

| Bond Angle | Cl-C2-N1 | 116.5° |

| Bond Angle | C4-C5-O(methoxy) | 125.0° |

| Bond Angle | C2-C3-C(methanol) | 121.0° |

| Dihedral Angle | N1-C2-C3-C(methanol) | 179.5° |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, influenced by the electron-donating methoxy and hydroxymethyl groups. Conversely, the LUMO is likely to be distributed over the pyridine ring with significant contributions from the carbon atom attached to the electron-withdrawing chlorine atom (C2). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Associated with the electron-donating character of the molecule, primarily located on the pyridine ring and oxygen atoms. |

| LUMO | -1.2 | Associated with the electron-accepting character, with significant density on the C2 carbon bonded to chlorine. |

Note: The data in this table is hypothetical and serves as an illustration of typical FMO analysis results.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. mdpi.com For this compound, NBO analysis can provide a detailed understanding of the intramolecular interactions that contribute to its stability and reactivity.

NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For example, it can reveal hyperconjugative interactions between the lone pairs of the oxygen atoms (in the methoxy and hydroxyl groups) and the antibonding orbitals of the pyridine ring. This analysis can also elucidate the nature of any intramolecular hydrogen bonding that might occur between the hydroxyl group and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group. The magnitude of the stabilization energy (E(2)) associated with these interactions provides a measure of their strength.

Mechanistic Computational Analysis of Chemical Reactions

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

Transition State Calculations for Reaction Pathway Elucidation

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate the transition state (TS) structure for a given reaction. The TS represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

For reactions involving this compound, such as nucleophilic aromatic substitution at the C2 position, transition state calculations can provide valuable insights into the reaction mechanism. nih.govresearchgate.netlookchem.comyoutube.com For example, in a reaction with a nucleophile, calculations would aim to locate the Meisenheimer complex-like transition state, where the nucleophile is partially bonded to the C2 carbon and the C-Cl bond is partially broken. researchgate.net The geometry and energy of this transition state would reveal important details about the reaction pathway and the factors that influence the reaction rate.

Kinetic and Thermodynamic Studies of Transformations

Once the reactants, products, and transition state structures have been optimized, computational methods can be used to calculate the kinetic and thermodynamic parameters of a reaction. The energy difference between the transition state and the reactants provides the activation energy (Ea), which is a key determinant of the reaction rate.

By calculating the vibrational frequencies of all stationary points on the potential energy surface, it is possible to compute thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. nih.govnist.govnist.govmdpi.comnih.gov These parameters determine the spontaneity and position of the equilibrium of a chemical transformation. For instance, a negative ΔG would indicate that the reaction is thermodynamically favorable. These computational studies can provide a comprehensive understanding of the factors governing the transformations of this compound.

Table of Compounds

| Compound Name |

|---|

Molecular Modeling for Conformational Analysis

Molecular modeling is a powerful tool to understand the three-dimensional structure of molecules and their dynamic behavior. For a molecule like this compound, with its rotatable bonds, conformational analysis is key to understanding its physical, chemical, and potential biological properties.

Conformational Landscape Exploration

A comprehensive exploration of the conformational landscape of this compound would involve identifying all possible low-energy shapes (conformers) the molecule can adopt. This is typically achieved by systematically rotating the single bonds, specifically the C-C bond connecting the hydroxymethyl group to the pyridine ring and the C-O bond of the methoxy group.

Such a study, while not currently available in the literature, would likely involve quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately determine the energies of different conformers. The results would reveal the most stable conformer(s) and the energy barriers between them. This information is crucial as the preferred conformation can significantly influence the molecule's reactivity and intermolecular interactions.

A hypothetical data table summarizing the results of such a study might look like this:

| Conformer | Dihedral Angle (N-C3-C-O) | Dihedral Angle (C4-C5-O-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 0.00 | |||

| B | ||||

| C | ||||

| D |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Interactions with Chemical Environment

The way this compound interacts with its surroundings is fundamental to its behavior in different chemical systems. Computational methods can provide detailed insights into these interactions, such as hydrogen bonding and solvent effects.

The hydroxymethyl group is capable of acting as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). The methoxy group's oxygen and the pyridine ring's nitrogen atom can also act as hydrogen bond acceptors. Understanding these potential interactions is vital for predicting the compound's solubility and its binding affinity to other molecules.

Computational studies could simulate the behavior of this compound in various solvents to understand how the solvent environment influences its conformational preferences and reactivity. For instance, in a protic solvent like water, it would be expected to form strong hydrogen bonds, which could stabilize certain conformers over others.

A summary of potential intermolecular interactions could be presented as follows:

| Interaction Type | Potential Donor/Acceptor Site | Significance |

| Hydrogen Bond Donor | Hydroxymethyl (-OH) group | Influences solubility in protic solvents and interactions with biological targets. |

| Hydrogen Bond Acceptor | Hydroxymethyl oxygen, Methoxy oxygen, Pyridine nitrogen | Affects solvation and potential for forming complexes. |

| Dipole-Dipole Interactions | C-Cl, C-O bonds | Contribute to the overall intermolecular forces. |

| π-Interactions | Pyridine ring | Can engage in stacking interactions with other aromatic systems. |

Note: This table represents a theoretical analysis of potential interactions, as specific computational studies are not available.

Future Research Directions and Synthetic Innovations

Development of Novel and Sustainable Synthetic Routes for (2-Chloro-5-methoxypyridin-3-yl)methanol

The pursuit of sustainable chemical manufacturing has spurred research into greener and more efficient synthetic methodologies. For this compound, future efforts are likely to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Green Chemistry Approaches and Catalysis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. acs.orgiciq.orgijarsct.co.innih.govresearchgate.net Future research will likely concentrate on developing catalytic systems that offer high selectivity and efficiency under mild reaction conditions. One promising avenue is the use of biocatalysts, such as engineered enzymes, which can facilitate the synthesis of pyridylmethanols from corresponding aldehydes with high enantiopurity and under environmentally benign aqueous conditions. ijarsct.co.innih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov The application of microwave irradiation to the reduction of a suitable precursor, such as 2-chloro-5-methoxynicotinaldehyde (B8099986), could offer a rapid and energy-efficient route to this compound.

Furthermore, the development of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, could simplify product purification and enable catalyst recycling, thereby reducing waste and operational costs. researchgate.net Research into facile reduction methods for carboxylic acids and their derivatives to alcohols using green reaction media and nickel-based catalysts also presents a potential sustainable pathway. rsc.org

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Advantages | Representative Catalyst/Condition |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Engineered alcohol dehydrogenases |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Microwave reactor |

| Heterogeneous Catalysis | Easy catalyst separation and recycling | Supported metal nanoparticles (e.g., Pd/C, Ru/Al2O3) |

| Green Reduction Methods | Use of environmentally benign reducing agents and solvents | Nickel catalyst with silanes in aqueous media |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering enhanced safety, scalability, and process control compared to traditional batch methods. thalesnano.comacs.orgmdpi.comyoutube.com The application of continuous flow processes to the synthesis of this compound could provide significant advantages.

For instance, the reduction of 2-chloro-5-methoxynicotinaldehyde can be performed in a flow reactor packed with a solid-supported catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. thalesnano.com Flow chemistry also enables the safe handling of hazardous reagents and intermediates, which is particularly relevant for reactions involving reactive hydrides or high pressures.

Moreover, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. youtube.com An autonomous self-optimizing flow system could be employed to rapidly identify the optimal conditions for the synthesis of pyridine-containing ligands, a concept that could be adapted for the production of this compound. rsc.org

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

Beyond improving its synthesis, future research will undoubtedly focus on uncovering new chemical transformations and reactivity patterns of this compound, thereby expanding its utility as a synthetic intermediate.

Novel Functionalizations and Derivatizations

The hydroxymethyl group and the pyridine ring of this compound offer multiple sites for further functionalization. Future research is expected to explore novel derivatizations to create a diverse library of compounds for biological screening.

Recent advances in C-H activation and functionalization offer exciting possibilities for modifying the pyridine ring. nih.govdigitellinc.comrsc.org For example, photoredox catalysis has been utilized for the C-H functionalization of pyridines, allowing for the introduction of various substituents at specific positions. acs.orgiciq.orgunibo.itresearchgate.net These methods could potentially be applied to introduce new functional groups onto the this compound scaffold.

Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The chlorine atom at the 2-position of the pyridine ring is a prime handle for such transformations, enabling the introduction of a wide range of aryl, alkyl, and amino substituents.

Table 2: Potential Novel Functionalization Reactions of this compound

| Reaction Type | Target Site | Potential Reagents/Catalysts |

| C-H Functionalization | Pyridine Ring (C4, C6) | Photoredox catalysts, transition metal catalysts |

| Cross-Coupling | C2-Cl | Palladium catalysts with boronic acids or amines |

| Etherification/Esterification | 3-CH2OH | Alkyl halides, acyl chlorides |

| Oxidation | 3-CH2OH | Mild oxidizing agents (e.g., PCC, DMP) |

Unexpected Reaction Pathways and Byproduct Analysis

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and minimizing the formation of unwanted byproducts. Mechanistic studies, often aided by computational chemistry, can provide valuable insights into the reactivity of this compound and its precursors. osti.govacs.orgrsc.org

For instance, in the reduction of chloropyridyl aldehydes, side reactions such as dehalogenation can occur. A detailed analysis of reaction byproducts under various conditions can help in elucidating the factors that control these competing pathways. Computational studies can model reaction intermediates and transition states to predict the likelihood of different reaction outcomes.

The study of pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, has revealed novel pathways for pyridine functionalization. acs.orgiciq.orgunibo.it Investigating the behavior of this compound under radical-generating conditions could lead to the discovery of unexpected and synthetically useful transformations.

Integration into Emerging Chemical Synthesis Technologies

The future of chemical synthesis lies in the integration of automation, data science, and advanced analytical techniques. This compound, as a versatile building block, is well-positioned to be incorporated into these emerging technologies.

High-throughput screening (HTS) of reaction conditions can accelerate the discovery of new catalysts and optimal synthetic protocols. youtube.comunchainedlabs.comacs.org Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, allowing for the rapid exploration of a wide range of variables. The data generated from these experiments can be used to train machine learning algorithms to predict reaction outcomes and guide further optimization.

The development of modular and automated synthesis systems, such as those utilizing pre-packed reagent cartridges, could streamline the production of derivatives of this compound for drug discovery and other applications. These technologies promise to make complex chemical synthesis more accessible, efficient, and reproducible.

Automated Synthesis and High-Throughput Experimentation

The transition from manual, iterative processes to automated systems represents a paradigm shift in the synthesis of pyridine derivatives. Automated synthesis, particularly through continuous flow chemistry, offers substantial improvements in control, safety, and scalability. vcu.edu Flow reactors, for instance, have been successfully used for the one-step preparation of pyridines via methods like the Bohlmann–Rahtz reaction, allowing for Michael addition and cyclodehydration to occur in a single, continuous process without the need to isolate intermediates. beilstein-journals.orgnih.govresearchgate.net This approach not only streamlines production but also enhances yield and purity. vcu.edu The future incorporation of such automated, multi-step processes is a key direction for the efficient production of functionalized pyridines. beilstein-journals.orgnih.gov

Complementing automated synthesis, High-Throughput Experimentation (HTE) is a powerful tool for accelerating the optimization of reaction conditions. youtube.combohrium.com HTE utilizes multi-well plates to execute a large number of reactions in parallel on a microscale, allowing for the rapid screening of a wide array of catalysts, ligands, solvents, and bases. youtube.comnih.gov This method dramatically reduces the time and materials required for optimization compared to traditional one-at-a-time experimentation. youtube.com For a key transformation in the synthesis of this compound, such as a Suzuki or Negishi cross-coupling reaction, HTE can efficiently identify the optimal conditions to maximize yield and minimize impurities. nih.govacs.org The miniaturization involved in HTE allows researchers to perform thousands of experiments with minimal starting material, generating vast datasets that can inform scale-up processes. acs.org

Table 1: Illustrative High-Throughput Experimentation (HTE) Design for a Key Cross-Coupling Step

This interactive table simulates an HTE screen to find the best catalyst and ligand combination for a hypothetical Suzuki coupling reaction to build the pyridine core.

| Experiment ID | Palladium Catalyst (mol %) | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |

| HTE-01 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene | 100 | 75 |

| HTE-02 | Pd(OAc)₂ (2%) | XPhos | K₃PO₄ | Toluene | 100 | 88 |

| HTE-03 | Pd(OAc)₂ (2%) | JohnPhos | K₃PO₄ | Toluene | 100 | 91 |

| HTE-04 | Pd₂(dba)₃ (2%) | SPhos | Cs₂CO₃ | Dioxane | 80 | 62 |

| HTE-05 | Pd₂(dba)₃ (2%) | XPhos | Cs₂CO₃ | Dioxane | 80 | 78 |

| HTE-06 | Pd₂(dba)₃ (2%) | JohnPhos | Cs₂CO₃ | Dioxane | 80 | 81 |

| HTE-07 | Pd(OAc)₂ (1%) | JohnPhos | K₃PO₄ | iPrOH | 80 | 91 |

Note: Data is hypothetical and for illustrative purposes only.

Machine Learning Applications in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive capabilities. preprints.orgpreprints.org For a target like this compound, ML models can analyze vast databases of chemical reactions to predict the most likely outcome of a given set of reactants and conditions. mit.eduacs.org This addresses a critical challenge in synthesis planning, where proposed reaction steps often fail in practice. mit.edu

Neural network-based models can be trained on millions of reaction examples to recommend suitable catalysts, solvents, reagents, and temperatures for a specific transformation. acs.org These models can achieve high accuracy, with top-10 predictions for individual reaction components reaching 80–90%. acs.org This data-driven approach moves beyond reliance on chemists' intuition and experience, enabling the exploration of non-obvious reaction conditions that may lead to improved outcomes. acs.org

Table 2: Machine Learning in Reaction Optimization

This table illustrates how an ML model might predict the success rate or yield for the synthesis of a pyridine derivative under different conditions, guiding the chemist toward the most promising experimental setup.

| Input Variables | Predicted Outcome | |

| Reactant A | 2-Chloro-3-formyl-5-methoxypyridine | Yield (%) |

| Reactant B | Methylboronic acid | 92 |

| Catalyst | Pd(OAc)₂ | |

| Ligand | JohnPhos | |

| Base | K₃PO₄ | |

| Solvent | Isopropanol | |

| Temperature | 80°C | |

| Reactant A | 2-Chloro-3-formyl-5-methoxypyridine | Yield (%) |

| Reactant B | Methylboronic acid | 71 |

| Catalyst | Pd₂(dba)₃ | |

| Ligand | SPhos | |

| Base | Cs₂CO₃ | |

| Solvent | Toluene | |

| Temperature | 110°C |

Note: Data is hypothetical, representing the predictive output of a trained machine learning model.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.